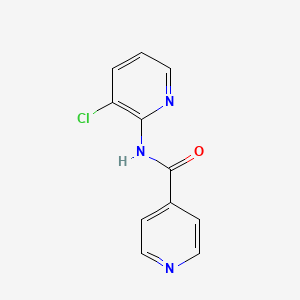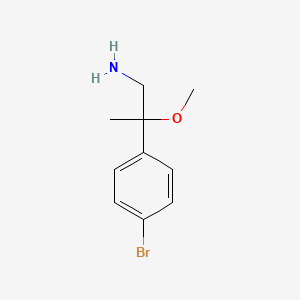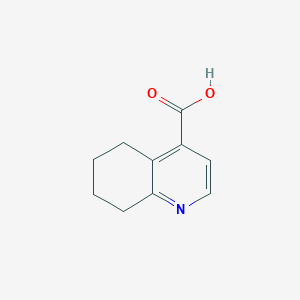
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid, commonly known as DHBA, is a naturally occurring compound found in a variety of plants, including the bark of the willow tree and the leaves of the cherry tree. DHBA is a phenolic compound, meaning it contains an aromatic ring with at least one hydroxyl group attached. DHBA has been studied extensively for its potential medicinal properties, including its anti-inflammatory, anti-oxidant, and anti-cancer activities.
Applications De Recherche Scientifique
DHBA has been studied extensively for its potential medicinal properties, including its anti-inflammatory, anti-oxidant, and anti-cancer activities. In particular, DHBA has been investigated for its potential to inhibit the growth of certain types of cancer cells. In addition, DHBA has been studied for its potential to reduce inflammation and oxidative stress associated with a variety of diseases, including diabetes, arthritis, and cardiovascular diseases. DHBA has also been studied for its potential to reduce the risk of certain types of cancers, such as breast and prostate cancer.
Mécanisme D'action
The exact mechanism of action of DHBA is not yet fully understood. However, it is believed that DHBA acts as an antioxidant by scavenging free radicals and inhibiting the activity of enzymes involved in the production of reactive oxygen species. In addition, DHBA has been shown to inhibit the activity of certain enzymes involved in the inflammation process, such as cyclooxygenase-2. Finally, DHBA has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain signaling pathways, such as the NF-κB pathway.
Biochemical and Physiological Effects
DHBA has been shown to have a variety of biochemical and physiological effects. In particular, DHBA has been shown to inhibit the activity of certain enzymes involved in inflammation, such as cyclooxygenase-2. In addition, DHBA has been shown to reduce oxidative stress, which is associated with a variety of diseases, including diabetes, arthritis, and cardiovascular diseases. Finally, DHBA has been shown to inhibit the growth of certain types of cancer cells by blocking the activity of certain signaling pathways, such as the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
The use of DHBA in laboratory experiments has several advantages. First, DHBA is a natural compound, meaning it is non-toxic and safe to use in laboratory experiments. Second, DHBA is relatively easy to synthesize, making it readily available for laboratory experiments. Finally, DHBA has been studied extensively for its potential medicinal properties, making it a valuable tool for laboratory experiments.
However, there are also some limitations to using DHBA in laboratory experiments. First, DHBA is a relatively small molecule, meaning it is difficult to study its full range of effects in laboratory experiments. Second, DHBA has only been studied for its potential medicinal properties, meaning its effects on other biological processes are not yet fully understood. Finally, the exact mechanism of action of DHBA is not yet fully understood, making it difficult to use DHBA in laboratory experiments.
Orientations Futures
Despite its potential medicinal properties, the full range of effects of DHBA is still not fully understood. Therefore, further research is needed to better understand the biochemical and physiological effects of DHBA. In particular, further research is needed to better understand the exact mechanism of action of DHBA and its effects on other biological processes. In addition, further research is needed to investigate the potential therapeutic applications of DHBA, such as its use in the treatment of cancer and other diseases. Finally, further research is needed to investigate the potential side effects of DHBA and to develop safer and more effective formulations for its use in clinical settings.
Méthodes De Synthèse
DHBA can be synthesized through a variety of methods, including chemical synthesis, biotechnological synthesis, and natural product synthesis. Chemical synthesis is the most common method and involves the reaction of pyridine and benzaldehyde in the presence of an acid catalyst. The reaction is typically carried out in aqueous solution and yields DHBA as the product. Biotechnological synthesis involves the use of recombinant DNA technology to produce DHBA, while natural product synthesis involves the extraction of DHBA from natural sources such as plants.
Propriétés
IUPAC Name |
2-(3,4-dihydro-1H-isochromen-5-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-11(13)6-8-2-1-3-9-7-14-5-4-10(8)9/h1-3H,4-7H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEBFUWRHOUXNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=C1C(=CC=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid | |
CAS RN |
1261870-74-9 |
Source


|
| Record name | 2-(3,4-dihydro-1H-2-benzopyran-5-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[4-(2-methylpropyl)-1H-pyrazol-3-yl]acetic acid](/img/structure/B6618816.png)

![9-methyl-1,9-diazaspiro[5.5]undecane](/img/structure/B6618833.png)

